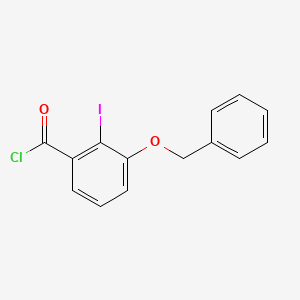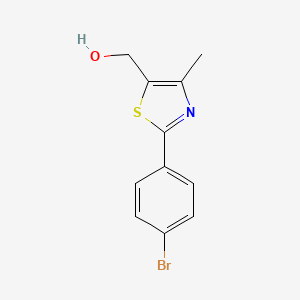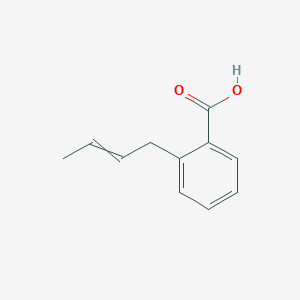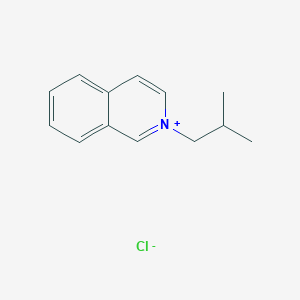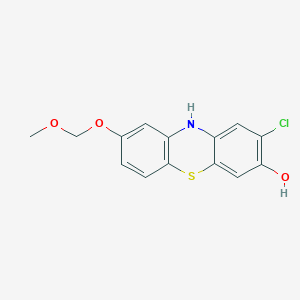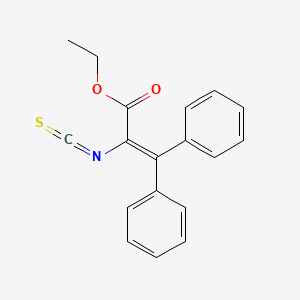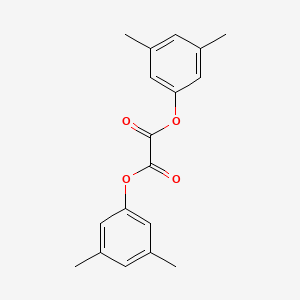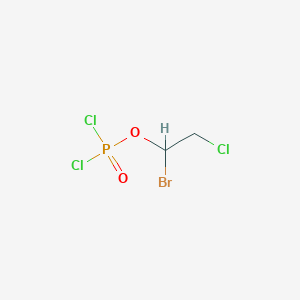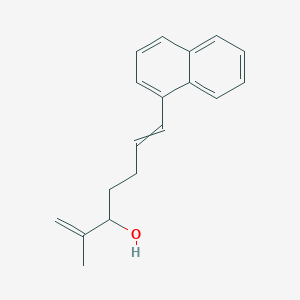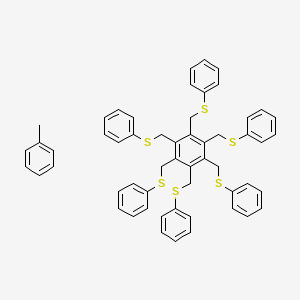
1,2,3,4,5,6-Hexakis(phenylsulfanylmethyl)benzene;toluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5,6-Hexakis(phenylsulfanylmethyl)benzene is a complex organic compound with the molecular formula C42H30S6 It is characterized by the presence of six phenylsulfanylmethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6-Hexakis(phenylsulfanylmethyl)benzene typically involves the reaction of benzene with phenylsulfanylmethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the phenylsulfanylmethyl chloride. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 1,2,3,4,5,6-Hexakis(phenylsulfanylmethyl)benzene are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5,6-Hexakis(phenylsulfanylmethyl)benzene can undergo various chemical reactions, including:
Oxidation: The phenylsulfanylmethyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanylmethyl groups, yielding a simpler benzene derivative.
Substitution: The phenylsulfanylmethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzene derivatives.
Substitution: Compounds with new functional groups replacing the phenylsulfanylmethyl groups.
Scientific Research Applications
1,2,3,4,5,6-Hexakis(phenylsulfanylmethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6-Hexakis(phenylsulfanylmethyl)benzene involves its interaction with specific molecular targets. The phenylsulfanylmethyl groups can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5,6-Hexakis(4-bromophenyl)benzene: Similar structure but with bromine atoms instead of phenylsulfanylmethyl groups.
Hexamethylbenzene: A simpler compound with six methyl groups attached to a benzene ring.
Uniqueness
1,2,3,4,5,6-Hexakis(phenylsulfanylmethyl)benzene is unique due to the presence of phenylsulfanylmethyl groups, which impart distinct chemical and physical properties. These groups can participate in various reactions, making the compound versatile for different applications.
Properties
CAS No. |
61040-49-1 |
|---|---|
Molecular Formula |
C55H50S6 |
Molecular Weight |
903.4 g/mol |
IUPAC Name |
1,2,3,4,5,6-hexakis(phenylsulfanylmethyl)benzene;toluene |
InChI |
InChI=1S/C48H42S6.C7H8/c1-7-19-37(20-8-1)49-31-43-44(32-50-38-21-9-2-10-22-38)46(34-52-40-25-13-4-14-26-40)48(36-54-42-29-17-6-18-30-42)47(35-53-41-27-15-5-16-28-41)45(43)33-51-39-23-11-3-12-24-39;1-7-5-3-2-4-6-7/h1-30H,31-36H2;2-6H,1H3 |
InChI Key |
ANDPHFXWBXGIOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1.C1=CC=C(C=C1)SCC2=C(C(=C(C(=C2CSC3=CC=CC=C3)CSC4=CC=CC=C4)CSC5=CC=CC=C5)CSC6=CC=CC=C6)CSC7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


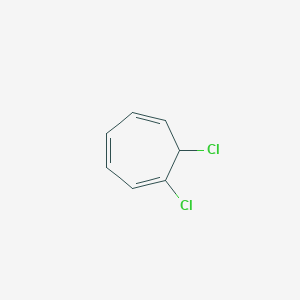
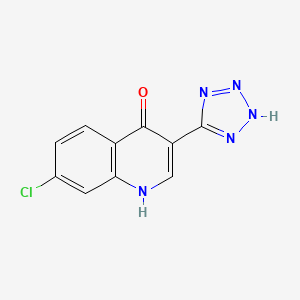
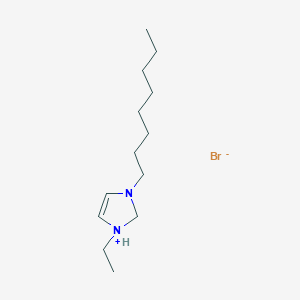
![2-Nitro-5-[3-(trifluoromethyl)phenoxy]phenol](/img/structure/B14587613.png)
